molecular formula C13H19NO B14841266 3-Cyclopropoxy-5-ethyl-N,N-dimethylaniline

3-Cyclopropoxy-5-ethyl-N,N-dimethylaniline

Cat. No.: B14841266
M. Wt: 205.30 g/mol
InChI Key: PACGQFZVBOAINN-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-ethyl-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It features a cyclopropoxy group, an ethyl group, and a dimethylamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-ethyl-N,N-dimethylaniline can be achieved through several synthetic routes. One common method involves the alkylation of aniline derivatives. For instance, the reaction of 3-cyclopropoxy-5-ethyl-aniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate can yield the desired compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as acid catalysts can facilitate the alkylation reaction, and the process can be optimized by controlling parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-ethyl-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated aniline derivatives.

Scientific Research Applications

3-Cyclopropoxy-5-ethyl-N,N-dimethylaniline has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-ethyl-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. For example, it may inhibit the activity of certain cytochrome P450 enzymes, affecting drug metabolism and detoxification processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A simpler derivative with a dimethylamino group attached to a benzene ring.

    3-Cyclopropoxy-N,N-dimethylaniline: Similar structure but lacks the ethyl group.

    5-Ethyl-N,N-dimethylaniline: Similar structure but lacks the cyclopropoxy group.

Uniqueness

3-Cyclopropoxy-5-ethyl-N,N-dimethylaniline is unique due to the presence of both the cyclopropoxy and ethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-cyclopropyloxy-5-ethyl-N,N-dimethylaniline

InChI

InChI=1S/C13H19NO/c1-4-10-7-11(14(2)3)9-13(8-10)15-12-5-6-12/h7-9,12H,4-6H2,1-3H3

InChI Key

PACGQFZVBOAINN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)OC2CC2)N(C)C

Origin of Product

United States

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